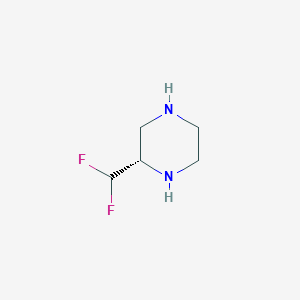
(S)-2-(Difluoromethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Difluoromethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a difluoromethyl group. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various molecular targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reduction of difluoromethyl ketones using lithium aluminum hydride (LAH) followed by hydrogenolysis . Another approach involves the use of difluoromethyl radical precursors in radical difluoromethylation reactions .
Industrial Production Methods
Industrial production methods for (S)-2-(Difluoromethyl)piperazine often involve continuous flow processes to ensure high efficiency and selectivity. These methods utilize fluoroform (CHF3) as a reagent for difluoromethylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Difluoromethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of difluoromethyl ketones, while reduction can yield difluoromethyl alcohols .
Applications De Recherche Scientifique
(S)-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of (S)-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Trifluoromethyl)piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-2-(Methyl)piperazine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
(S)-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and ability to interact with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
(2S)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m0/s1 |
Clé InChI |
GNCDPUYXABYJAU-BYPYZUCNSA-N |
SMILES isomérique |
C1CN[C@@H](CN1)C(F)F |
SMILES canonique |
C1CNC(CN1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


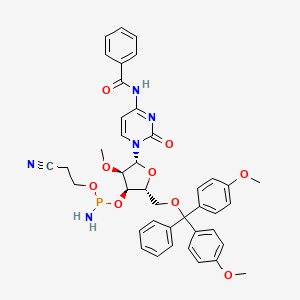




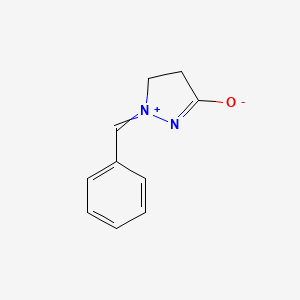
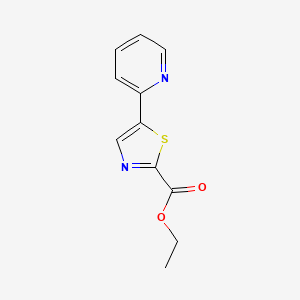
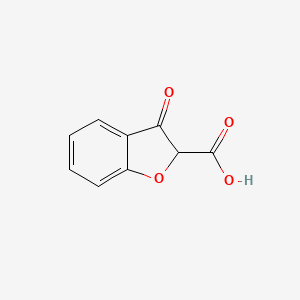
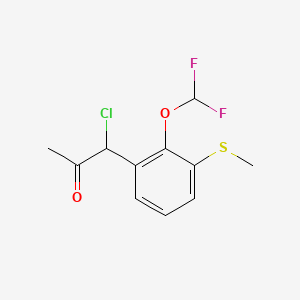
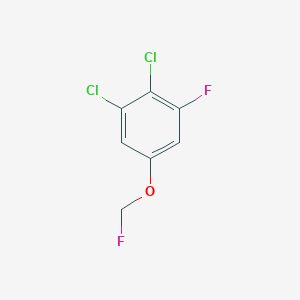
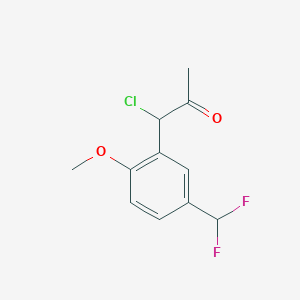

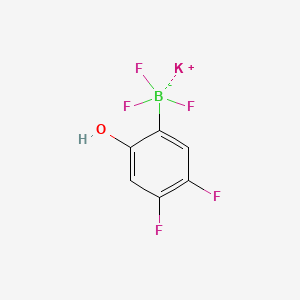
![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)
